molecular formula C14H9N5O2S3 B14996298 N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14996298
M. Wt: 375.5 g/mol
InChI Key: WERWLHKSWMUCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, a pyridothienopyrimidine core, and a carboxamide group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted carboxamides .

Mechanism of Action

The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.

    9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine: Studied for its anticancer and antiviral activities.

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H9N5O2S3

Molecular Weight

375.5 g/mol

IUPAC Name

10-methyl-2-oxo-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C14H9N5O2S3/c1-6-3-2-4-19-9(6)15-11-7(12(19)21)5-8(23-11)10(20)16-13-17-18-14(22)24-13/h2-5H,1H3,(H,18,22)(H,16,17,20)

InChI Key

WERWLHKSWMUCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=NNC(=S)S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.